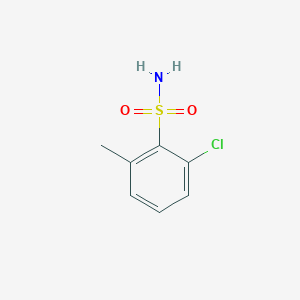

2-Chloro-6-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-6-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H8ClNO2S . It is also commonly referred to as 2-chloro-6-methylbenzenesulfonamide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8ClNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) . This indicates that the molecule consists of a benzene ring substituted with a chlorine atom, a methyl group, and a sulfonamide group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 205.66 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Molecular Structure and Conformations

A study on para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide, closely related to 2-Chloro-6-methylbenzene-1-sulfonamide, investigated their molecular structure and conformations. The research employed gas electron diffraction and quantum chemical methods to understand the conformational properties of these compounds (Petrov et al., 2008).

Spectroscopic Properties and Biological Activities

Another study explored the spectroscopic properties and biological activities of a sulfonamide derivative compound. This research highlighted the electronic properties and potential biological applications of the compound, which is relevant for understanding similar sulfonamide derivatives (Vetrivelan, 2018).

Inhibition of Tumor-Associated Isozyme

Research on the inhibition of the tumor-associated isozyme carbonic anhydrase IX by halogenosulfanilamide derivatives, including this compound, has shown promising results. This work suggests potential applications in designing potent and selective inhibitors for antitumor agents (Ilies et al., 2003).

Environmental Detection

A study developed a method for detecting sulfonamides in water samples. This is particularly relevant for monitoring the environmental impact of compounds like this compound (Zhou & Fang, 2015).

Polymer Applications

N,N-Dichloro poly(styrene-co-divinylbenzene) sulfonamide, which reacts with a simulant of sulfur mustard, shows the potential use of related sulfonamides in polymer applications for decontamination purposes (Gutch et al., 2007).

Therapeutic Applications

A study on [1,4]oxazepine-based primary sulfonamides demonstrates their strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications (Sapegin et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-chloro-6-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYMTSUCKIJOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2430195.png)

![2-Chloro-1-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2430196.png)

![N-(3,4-dimethylphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2430198.png)

![1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2430202.png)

![(3E)-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430204.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B2430214.png)